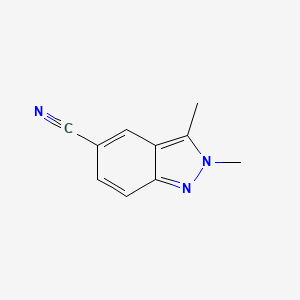

5-Cyano-2,3-dimethyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylindazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-9-5-8(6-11)3-4-10(9)12-13(7)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJXXAQWFGIMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280774 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-59-1 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Spectroscopic and Crystallographic Characterization of 5 Cyano 2,3 Dimethyl 2h Indazole

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as 5-Cyano-2,3-dimethyl-2H-indazole, a suite of advanced NMR experiments would be required for a thorough analysis.

Investigation of Solvent Effects and Intermolecular Interactions on NMR Parameters

The chemical shifts of NMR-active nuclei can be influenced by the solvent used for the analysis. A systematic study using a range of solvents with varying polarities and aromaticities could provide insights into the electronic distribution within the molecule and potential intermolecular interactions, such as hydrogen bonding or pi-stacking. However, no such studies focusing on this compound have been found in the surveyed literature.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Assignment of Characteristic Vibrational Modes and Functional Group Frequencies

An IR and Raman spectrum of this compound would be expected to show characteristic absorption bands for the C≡N (cyano) stretching, C-H stretching and bending of the methyl and aromatic groups, and the vibrations of the indazole ring system. A detailed assignment of these vibrational modes would require experimental spectra. At present, no publicly available IR or Raman spectra with detailed peak assignments for this compound could be located.

Correlation of Experimental Spectra with Computational Predictions

To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations, typically using Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities, aiding in the precise assignment of the experimental bands. The absence of both experimental spectra and computational studies for this compound precludes any such correlation.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

Studies on Gas-Phase Ion Chemistry and Fragmentation Mechanisms of this compound

No published studies were found that detail the fragmentation pathways or gas-phase ion chemistry of this compound under high-resolution mass spectrometry conditions. Such an analysis would typically involve techniques like collision-induced dissociation (CID) to map the breakdown of the parent ion, but this research has not been made publicly available for this compound.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Arrangements

There is no crystallographic information for this compound in established databases such as the Cambridge Structural Database (CSD). As a result, crucial data regarding its crystal system, space group, unit cell dimensions, and the nature of its intermolecular interactions (such as hydrogen bonding or π-π stacking) are unknown.

Determination of Molecular Conformation and Torsion Angles in the Crystalline State

Without a solved crystal structure, the definitive solid-state conformation, including critical bond lengths, bond angles, and torsion angles of the this compound molecule, remains undetermined. This information is fundamental for understanding the molecule's three-dimensional architecture in the crystalline phase.

While research exists for other indazole derivatives, extrapolating such precise data from different molecules, even isomers, would be scientifically inaccurate. Analytical data is highly specific to the exact molecular structure.

Computational and Theoretical Investigations of 5 Cyano 2,3 Dimethyl 2h Indazole

Quantum Chemical Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the microscopic world of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 5-Cyano-2,3-dimethyl-2H-indazole, DFT calculations would be instrumental in understanding the distribution of electrons within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

The electron density map would reveal the regions of high and low electron concentration. In this compound, high electron density would be expected around the nitrogen atoms and the cyano group, influencing its interaction with other molecules.

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution. It helps in identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atoms of the indazole ring and the cyano group would likely be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for structure elucidation. Computational methods can predict these spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental data.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. While experimental data for the title compound is scarce, analysis of related structures such as 2-aryl-2H-indazoles provides a basis for what to expect. rsc.org

Similarly, the vibrational frequencies corresponding to the fundamental modes of vibration can be computed. These calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular motions, such as the C≡N stretch of the cyano group and the various C-H and C-N vibrations within the indazole ring.

Table 1: Predicted Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | Protons on the benzene (B151609) ring, methyl groups |

| ¹³C NMR Chemical Shifts (ppm) | Carbons of the indazole core, cyano group, methyl groups |

Note: The values in this table are hypothetical and would need to be determined by specific DFT calculations.

To understand the reactive behavior of this compound, reactivity indices derived from conceptual DFT can be employed. These indices include electronegativity, hardness, softness, and the electrophilicity index.

Fukui function analysis is a powerful tool to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the Fukui functions (f(r)), one can identify which atoms are most susceptible to attack. For this compound, this analysis would pinpoint the specific atoms on the indazole ring and the cyano group that are most likely to participate in chemical reactions.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity.

While the indazole ring system is largely planar, the presence of methyl groups introduces some conformational flexibility. A scan of the potential energy surface by systematically rotating the methyl groups would reveal the most stable conformations and the energy barriers between them. However, for this compound, the rotational barriers for the methyl groups are expected to be relatively low, leading to facile interconversion at room temperature.

Indazole and its derivatives can exist in different tautomeric forms. researchgate.net The most common are the 1H- and 2H-tautomers. In the case of this compound, the presence of a methyl group at the N2 position fixes it as a 2H-indazole. However, theoretical calculations could explore the relative energies of other potential isomers, such as a 1H-indazole with the methyl group at N1, to understand the thermodynamic stability of the 2H-form.

Computational studies can also determine the transition state structures and the activation energies for the interconversion between different tautomers or isomers, providing insights into the dynamics of these processes. Generally, the 1H-indazole form is thermodynamically more stable than the 2H-indazole form. researchgate.net The substitution pattern, including the presence of the cyano and dimethyl groups, will influence this equilibrium.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aryl-2H-indazoles |

| 1H-indazole |

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

In a typical MD simulation of this compound, the molecule would be placed in a periodic box filled with a chosen solvent, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By simulating the system for nanoseconds or even microseconds, researchers can analyze trajectories to understand various properties.

Solvent effects are a key area of investigation. The polarity and hydrogen-bonding capability of the solvent can significantly influence the behavior of the 5-cyano group and the indazole ring. For instance, in polar protic solvents like water, the nitrogen atoms of the indazole ring and the cyano group can act as hydrogen bond acceptors, leading to a specific solvation shell structure. The strength and dynamics of these hydrogen bonds can be quantified through radial distribution functions and hydrogen bond analysis.

The following table illustrates the type of data that can be obtained from MD simulations to characterize the solvation of this compound in different solvents. The values are hypothetical and serve to demonstrate the insights gained from such studies.

| Solvent | Average Number of Solvent Molecules in First Solvation Shell | Average Residence Time of Solvent Molecules (ps) |

| Water | 4.5 | 15.2 |

| Methanol | 3.8 | 12.5 |

| DMSO | 3.2 | 20.8 |

These data can reveal the extent of solvent organization around the solute and the lability of the solvent molecules, which in turn affects the compound's solubility, reactivity, and spectroscopic properties. While specific MD studies on this compound are not extensively reported in the literature, the principles derived from simulations of other substituted indazoles and related heterocyclic compounds provide a robust framework for predicting its solution-phase behavior. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly using quantum mechanics methods like Density Functional Theory (DFT), is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For this compound, computational modeling can be employed to investigate various potential reactions, such as electrophilic or nucleophilic additions, substitutions, or cycloadditions. These studies involve mapping the potential energy surface of the reaction, identifying stationary points corresponding to reactants, intermediates, transition states, and products.

A primary focus of such computational investigations is the determination of transition state geometries and their associated activation energies. The transition state represents the highest energy point along the reaction coordinate and is crucial for understanding the reaction rate and selectivity. By locating and characterizing the transition state, researchers can gain insights into the bond-breaking and bond-forming processes that occur during the reaction.

For instance, in the context of further functionalization of the indazole ring, computational models can predict the most likely site for electrophilic attack. The presence of the electron-withdrawing cyano group at the 5-position and the electron-donating methyl groups at the 2- and 3-positions will have a significant influence on the electron density distribution in the aromatic ring, thereby directing the regioselectivity of the reaction.

The following table provides a hypothetical comparison of calculated activation energies for an electrophilic aromatic substitution reaction at different positions of the this compound ring, as would be determined by DFT calculations.

| Position of Substitution | Calculated Activation Energy (kcal/mol) |

| C4 | 25.8 |

| C6 | 22.5 |

| C7 | 28.1 |

These hypothetical values illustrate how computational chemistry can quantify the preference for substitution at a particular position, with the lower activation energy indicating a more favorable reaction pathway. Such predictions are invaluable for guiding synthetic efforts and optimizing reaction conditions.

Furthermore, computational studies can explore the role of catalysts and the effect of solvent on the reaction mechanism. By including explicit solvent molecules or using continuum solvation models, the influence of the solvent environment on the stability of intermediates and transition states can be assessed. Mechanistic studies on the synthesis and functionalization of various indazole derivatives have demonstrated the power of DFT in rationalizing experimental outcomes and predicting new reaction pathways. nih.govrsc.orgnih.gov

Reactivity Profiles and Comprehensive Reaction Mechanisms of 5 Cyano 2,3 Dimethyl 2h Indazole

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The inherent aromaticity of the indazole ring system allows it to undergo substitution reactions, although the regioselectivity is heavily influenced by the nature and position of existing substituents.

Regioselectivity and Electronic Directing Effects of Substituents

The reactivity of the indazole ring towards electrophiles is generally directed to the C3, C5, and C7 positions. However, in the case of 5-Cyano-2,3-dimethyl-2H-indazole , the C3 position is blocked by a methyl group. The 2-methyl group on the pyrazole (B372694) ring and the 5-cyano group on the benzene (B151609) ring exert significant electronic effects that govern the preferred sites of substitution.

The 2-methyl group is an electron-donating group, which increases the electron density of the pyrazole ring. Conversely, the 5-cyano group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation is most pronounced at the positions ortho and para to the cyano group (C4 and C6). Therefore, electrophilic substitution is most likely to occur at the C7 position, which is meta to the deactivating cyano group and activated by the pyrazole ring nitrogen atoms. Halogenation reactions of 2H-indazoles have been shown to be highly regioselective, further suggesting that specific positioning of incoming electrophiles can be achieved. nih.gov

Nucleophilic aromatic substitution (SNAr) on the benzene portion of the indazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. chemistrysteps.comyoutube.comkhanacademy.orgchadsprep.comlibretexts.org The presence of the 5-cyano group in This compound makes the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the cyano group (C4 and C6). A suitable leaving group would need to be present at one of these positions for a substitution reaction to occur. For instance, if a halogen were present at the C4 or C6 position, it could potentially be displaced by a strong nucleophile.

Cycloaddition Reactions Involving the Indazole Moiety as a Diene or Dienophile

The potential for the indazole ring system to participate in cycloaddition reactions as either a diene or a dienophile is an area of reactivity that has not been extensively explored for This compound .

Generally, for the benzene ring of the indazole to act as a diene in a Diels-Alder reaction, it would require significant activation, which is not inherently present in this molecule. wikipedia.org Conversely, the pyrazole double bond could potentially act as a dienophile, particularly given the electron-withdrawing influence of the adjacent nitrogen atoms. However, the presence of the two methyl groups at C2 and C3 may introduce steric hindrance that could impede such reactions.

While the synthesis of indazoles can be achieved through [3+2] cycloaddition reactions, the participation of the stable, aromatic 2H-indazole ring itself in such reactions as a reactant is not a commonly reported transformation. nih.gov Photochemical [2+2] cycloadditions are known for some heterocyclic systems, but specific data for This compound is not available in the current literature. researchgate.netyoutube.comaklectures.comsci-hub.se

Transition Metal-Mediated Transformations and Catalysis

The functionalization of the indazole scaffold through transition metal-catalyzed reactions represents a powerful tool for the synthesis of complex derivatives.

C-H Activation and Site-Selective Functionalization

Palladium-catalyzed C-H activation is a prominent strategy for the direct functionalization of the indazole ring. nih.gov For This compound , several C-H bonds are potential sites for activation. The directing-group ability of the pyrazole nitrogen atoms often favors functionalization at the C7 position. The presence of the electron-withdrawing cyano group at C5 would likely disfavor C-H activation at the adjacent C4 and C6 positions. Research on related substituted pyrazoles has demonstrated that C-H activation can be a straightforward method for arylation or heteroarylation. chadsprep.com

Cross-Coupling and Annulation Reactions

Should a halo-substituted derivative of This compound be available, it would be a prime candidate for a variety of cross-coupling reactions. For example, a 7-bromo-5-cyano-2,3-dimethyl-2H-indazole could undergo Suzuki-Miyaura coupling with boronic acids to introduce new aryl or heteroaryl substituents at the C7 position. rsc.orgnih.govmdpi.comresearchgate.netmdpi.com Similarly, Heck reactions with alkenes could be employed to install vinyl groups. nih.govwikipedia.orglibretexts.org The reactivity in these coupling reactions would be influenced by the electronic nature of the substituents and the specific palladium catalyst and reaction conditions employed. Annulation reactions, which involve the formation of a new ring, could also be envisioned, potentially leading to more complex polycyclic systems. rsc.org

The table below summarizes potential cross-coupling reactions for a hypothetical halo-substituted derivative of the target compound.

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-5-cyano-2,3-dimethyl-2H-indazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 7-Vinyl-5-cyano-2,3-dimethyl-2H-indazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Alkynyl-5-cyano-2,3-dimethyl-2H-indazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 7-Amino-5-cyano-2,3-dimethyl-2H-indazole |

Photochemical and Electrochemical Reactivity

The presence of the chromophoric indazole ring and the electron-withdrawing cyano group suggests that This compound may exhibit interesting photochemical and electrochemical properties.

Photochemical studies on indazoles have shown that they can undergo rearrangement to form benzimidazoles under UV irradiation. nih.gov This transformation is believed to proceed through an excited-state tautomerization followed by a photochemical rearrangement. It is plausible that This compound could undergo a similar transformation, potentially leading to a substituted benzimidazole. Other photochemical reactions, such as photocyclizations, have also been reported for related nitrogen-containing heterocycles. rsc.orgibm.com

The electrochemical behavior of indazoles is influenced by their substituents. Indazoles bearing electron-withdrawing groups are known to be electrochemically reducible. The 5-cyano group in the target molecule would facilitate its reduction. Cyclic voltammetry studies on similar compounds could reveal the reduction potential and the stability of the resulting radical anion. youtube.compsu.eduyoutube.com It is anticipated that the reduction would primarily involve the cyano group and the π-system of the indazole ring.

In-depth Investigation of Intermediate Species and Transition States

A thorough search of scientific databases reveals a significant gap in the literature concerning the in-depth investigation of intermediate species and transition states specifically for reactions involving this compound. While general mechanisms for reactions on the 2H-indazole scaffold have been proposed, these are not specific to the title compound and lack the detailed experimental or computational evidence required for a rigorous analysis.

For instance, studies on other 2H-indazoles have explored reactions such as visible-light-promoted C3-H cyanomethylation. nih.gov A plausible mechanism for this type of reaction involves the formation of a radical cation intermediate of the 2H-indazole. nih.gov However, without specific studies on this compound, it is not possible to determine the precise energetic barriers, the exact structures of any intermediates or transition states, or the influence of the 5-cyano substituent on the reaction pathway.

Computational studies, which are instrumental in elucidating reaction mechanisms by calculating the energies and geometries of stationary points on a potential energy surface, appear to be absent for this specific molecule. Such studies on related systems, like the reaction between cyanoacetylene (B89716) and the cyano radical, highlight the level of detail that is currently missing for this compound. arxiv.org

The synthesis of indazoles can sometimes proceed through 2,3-dihydroindazole intermediates, which are then oxidized. colab.ws It is conceivable that the synthesis of this compound could involve such an intermediate, but no specific studies have been found to confirm this or to characterize the species involved.

Strategic Applications of 5 Cyano 2,3 Dimethyl 2h Indazole in Advanced Organic Synthesis

Role as a Privileged Scaffold or Building Block for Novel Heterocyclic Architectures

The indazole nucleus is widely recognized as a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility stems from its rigid bicyclic structure, which provides a defined three-dimensional arrangement for substituent groups, and the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological macromolecules.

The specific substitution pattern of 5-Cyano-2,3-dimethyl-2H-indazole, featuring a cyano group at the 5-position and methyl groups at the 2- and 3-positions, offers unique opportunities for its use as a building block in the synthesis of novel heterocyclic architectures. The cyano group is a particularly valuable functional handle, as it can be readily converted into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, thus allowing for the diversification of the molecular scaffold. The methyl groups, in turn, can influence the solubility, metabolic stability, and conformational properties of the resulting molecules.

While direct research on this compound as a privileged scaffold is not extensively documented, the known reactivity of the indazole ring system suggests its potential for elaboration into more complex heterocyclic systems through reactions such as C-H functionalization, cross-coupling reactions, and cycloadditions.

Utilization as a Ligand in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The nitrogen atoms within the pyrazole (B372694) ring of the indazole scaffold possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. This property allows indazole derivatives to function as ligands in the formation of metal complexes, which can have applications in various fields, including catalysis.

Design and Synthesis of Metal Complexes Featuring the this compound Ligand

The synthesis of metal complexes involving this compound as a ligand would likely proceed through the reaction of the indazole derivative with a suitable metal precursor, such as a metal halide or acetate. The coordination mode of the ligand could vary depending on the metal center, the reaction conditions, and the presence of other ligands. The cyano group at the 5-position could also potentially participate in coordination or be modified post-coordination to tune the electronic properties of the resulting complex.

Although specific examples of metal complexes with this compound are not readily found in the literature, the general principles of coordination chemistry suggest that a wide range of transition metal complexes could be prepared.

Evaluation of Catalytic Activity, Selectivity, and Mechanism in Organic Transformations

Metal complexes bearing indazole-based ligands have been explored for their catalytic activity in various organic transformations. The electronic and steric properties of the indazole ligand can significantly influence the reactivity and selectivity of the metal catalyst. The 5-cyano substituent in this compound is electron-withdrawing, which would impact the electron density at the metal center and, consequently, its catalytic performance.

Potential catalytic applications for metal complexes of this compound could include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation/functionalization, and asymmetric catalysis. Mechanistic studies would be crucial to understand the role of the ligand in the catalytic cycle and to optimize the catalyst design for specific transformations.

Precursor for the Construction of Complex Natural Products and Bioactive Molecules

The indazole core is a key structural motif in several natural products and a multitude of synthetic bioactive molecules. researchgate.net The functional group array of this compound makes it a potentially valuable precursor for the synthesis of complex molecular targets.

The cyano group can serve as a linchpin for the introduction of other molecular fragments or for the construction of additional rings. For instance, the cyano group can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation or other coupling reactions. Alternatively, it can be reduced to an amine, providing a site for further functionalization. The strategic placement of the cyano and methyl groups on the indazole ring could be exploited to control the regioselectivity of subsequent synthetic transformations.

While no specific examples of the use of this compound in the total synthesis of natural products are currently reported, its potential as a versatile intermediate is evident from the rich chemistry of the indazole scaffold.

Molecular Mechanisms of Biological Interaction Pre Clinical, Target Focused Research

Cellular Target Engagement and Intracellular Localization Studies

There is currently no published research on the cellular targets of 5-Cyano-2,3-dimethyl-2H-indazole. Studies involving target identification, validation, and engagement are fundamental to understanding a compound's mechanism of action, yet such investigations for this molecule have not been reported.

Assessment of Compound Localization within Cellular Organelles and Complexes

Information regarding the subcellular distribution of this compound is not available. Techniques such as fluorescence microscopy with labeled compounds or subcellular fractionation followed by analytical detection, which are typically used to determine localization in organelles like the nucleus, mitochondria, or endoplasmic reticulum, have not been applied to this compound in any publicly accessible studies.

Modulation of Specific Intracellular Signaling Pathways (Molecular Level)

Consistent with the lack of target engagement data, there are no reports on the effects of this compound on any intracellular signaling pathways. Key pathways often investigated in drug discovery, such as MAPK/ERK, PI3K/Akt, or JAK/STAT, have not been studied in relation to this specific indazole derivative. Therefore, no data tables or detailed research findings on its modulatory effects can be provided.

In contrast, research is available for a positional isomer, 6-Cyano-2,3-dimethyl-2H-indazole . This compound is known as an intermediate in the synthesis of Pazopanib (B1684535), a multi-target tyrosine kinase inhibitor. However, it is crucial to note that this information is not directly applicable to the 5-cyano isomer, as small structural changes can lead to vastly different biological activities.

The absence of data for this compound highlights a specific gap in the current body of scientific knowledge. While the broader class of indazoles continues to be a fertile ground for drug discovery, this particular derivative remains a scientifically unexplored entity. Future research would be necessary to elucidate its potential biological functions and therapeutic relevance.

Future Directions and Emerging Research Avenues for 5 Cyano 2,3 Dimethyl 2h Indazole

Integration into Advanced Functional Materials and Optoelectronic Applications

The pursuit of novel organic materials for electronic and optoelectronic devices is a driving force in materials science. The molecular structure of 5-Cyano-2,3-dimethyl-2H-indazole makes it a compelling candidate for these applications.

Research Findings and Future Potential:

Electron-Deficient Building Block: The cyano group is strongly electron-withdrawing, and its incorporation into a conjugated system can significantly lower the energy levels of the molecular orbitals. rsc.orgrsc.org This property is crucial for the design of n-type organic semiconductors, which are essential for the development of complementary circuits in organic electronics. Research on other cyano-substituted heterocyclic compounds has demonstrated that the replacement of other substituents with cyano groups can switch the charge transport behavior from p-type (hole-transporting) to n-type (electron-transporting). rsc.org It is therefore projected that this compound could serve as a fundamental building block for new n-type polymers and small molecules.

Optoelectronic Properties Tuning: The electronic properties of the 2H-indazole core can be systematically modified through functionalization. rsc.org The presence of the cyano group offers a powerful tool for tuning the optical and electronic characteristics, such as the absorption and emission spectra. researchgate.netnih.gov This could enable the development of materials for organic light-emitting diodes (OLEDs), where precise control over the emission color is required. Future research could focus on synthesizing derivatives of this compound and systematically studying their photophysical properties. researchgate.net

High Thermal Stability: The indazole ring system is known for its robustness and is a component in various thermally stable molecules. researchgate.net This intrinsic stability is a critical prerequisite for materials used in electronic devices, which often operate at elevated temperatures. The thermal properties of materials derived from this compound would be a key area of investigation to confirm their suitability for applications like OLEDs and organic photovoltaics.

| Property | Description | Potential Application |

| Electron-Withdrawing Cyano Group | Lowers LUMO energy level, inducing n-type behavior. rsc.orgrsc.org | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs). |

| Tunable Photophysics | The indazole core combined with the cyano group allows for modification of absorption/emission spectra. researchgate.netnih.gov | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes. |

| Inherent Stability | The indazole scaffold is known to impart thermal stability to molecules. researchgate.net | Stable components for a variety of organic electronic devices. |

Exploration of Novel Catalytic and Green Chemistry Roles

The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances—are increasingly important. This compound could play a role in this area, both as a target for green synthesis and as a component in novel catalytic systems.

Research Findings and Future Potential:

Green Synthesis Routes: The development of environmentally benign methods for synthesizing functionalized heterocycles is a key area of research. nih.gov Visible-light-promoted reactions, which operate under mild conditions without the need for harsh reagents, are particularly attractive. nih.govacs.org Future work could focus on developing photocatalytic or electrocatalytic methods for the synthesis of this compound and its derivatives, minimizing waste and energy consumption. nih.govdigitellinc.com

Ligand in Catalysis: The nitrogen atoms in the indazole ring can act as coordination sites for metal centers. This suggests that this compound could be developed into a ligand for transition metal catalysis. The electronic properties of the ligand, modulated by the electron-withdrawing cyano group, could influence the activity and selectivity of the catalyst. Research into the synthesis of metal complexes involving this compound could lead to new catalysts for a variety of organic transformations.

Organocatalysis: The field of organocatalysis uses small organic molecules to catalyze chemical reactions. The unique electronic and steric properties of this compound might be harnessed in the design of new organocatalysts. For example, the indazole moiety could be part of a larger structure that facilitates specific chemical transformations through hydrogen bonding or other non-covalent interactions.

Bio-inspired Chemical Transformations and Biomimetic Systems

Biomimetic chemistry seeks to mimic biological systems to create novel functions. The indazole scaffold is recognized as a bioisostere of natural structures, suggesting its utility in designing biologically inspired molecules.

Research Findings and Future Potential:

Biomimetic Catalysis: Nature employs metalloenzymes with heterocyclic cores to perform complex chemical transformations under mild conditions. Researchers are developing synthetic catalysts that mimic these natural systems. For instance, biomimetic approaches have been used for the aerobic oxidation and synthesis of related heterocyclic systems like benzimidazoles and benzoxazoles. researchgate.net Future research could explore the use of this compound as a ligand in iron or copper complexes to mimic the function of certain enzymes, potentially leading to catalysts for selective oxidations or other transformations in aqueous environments.

Scaffold for Bio-inspired Probes: The indazole ring is a key component in many compounds with interesting biological activities, including anti-cancer and anti-inflammatory properties. nih.govrsc.org The fluorescence properties that could arise from the conjugated system of this compound might be exploited to develop fluorescent probes for biological imaging. By attaching specific recognition elements to the indazole core, it may be possible to design probes that selectively bind to and report on the presence of specific biomolecules or ions in a cellular environment.

Development of High-Throughput Screening Methodologies for Structure-Property Relationships

To accelerate the discovery of new materials and catalysts, high-throughput screening (HTS) methodologies are indispensable. These techniques allow for the rapid synthesis and testing of large libraries of compounds. umd.edumdpi.com

Research Findings and Future Potential:

Combinatorial Libraries: this compound can serve as a core structure for the creation of combinatorial libraries. By introducing a variety of substituents at different positions of the indazole ring, a large number of derivatives can be synthesized in parallel. researchgate.net This approach is crucial for systematically exploring how structural modifications affect the desired properties.

In Silico Screening: Computational methods, or in silico screening, can predict the properties of molecules before they are synthesized, saving significant time and resources. nih.gov A library of virtual derivatives of this compound could be screened for properties relevant to optoelectronics, such as their predicted absorption spectra and energy levels. This would allow researchers to prioritize the most promising candidates for synthesis and experimental validation. nih.gov

Structure-Property Relationship Mapping: By combining HTS with data analysis and machine learning, it is possible to build models that correlate the structure of a molecule with its observed properties. rsc.org Applying this approach to a library of derivatives based on this compound would lead to a deeper understanding of the structure-property relationships. This knowledge would, in turn, guide the rational design of new molecules with optimized performance for specific applications in materials science, catalysis, or biomedicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyano-2,3-dimethyl-2H-indazole, and how can intermediates be validated?

- Methodological Answer : Friedel-Crafts acylation followed by hydrazine-mediated cyclization is a common approach for indazole derivatives. For example, hydrazine hydrate in DMF under reflux facilitates indazole ring closure . Key intermediates (e.g., nitro-substituted precursors) should be characterized via -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity. Elemental analysis (C, H, N) is critical to verify purity (>95%) and stoichiometric ratios .

Q. How can structural elucidation of this compound be performed using crystallographic tools?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard for resolving bond angles and lattice parameters. ORTEP-3 can generate thermal ellipsoid plots to visualize anisotropic displacement parameters . Validate hydrogen bonding and π-π stacking interactions using Mercury or PLATON to ensure structural accuracy .

Q. What analytical techniques are recommended for characterizing substituent effects in indazole derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. UV-Vis spectroscopy (e.g., λmax in acetonitrile) identifies electronic transitions influenced by the cyano group. Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Solvent effects (e.g., polar aprotic DMSO) can be simulated using the conductor-like polarizable continuum model (CPCM) . Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate accuracy .

Q. What strategies resolve contradictions between X-ray crystallography and spectroscopic data for indazole derivatives?

- Methodological Answer : Cross-validate SC-XRD data with solid-state NMR to address discrepancies in bond lengths or torsion angles. For example, -NMR can clarify tautomeric forms. If twinning or disorder is observed in crystals (common with methyl groups), use TWINLAW in SHELXL to refine data . Redundant synthetic pathways (e.g., alternative cyclization catalysts) may reconcile conflicting results .

Q. How do steric and electronic effects of the 2,3-dimethyl groups influence the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) models steric hindrance and binding affinity. Compare with analogs lacking methyl groups using in vitro assays (e.g., IC50 in enzyme inhibition). Hammett σ constants quantify electron-withdrawing effects of the cyano group on reactivity .

Q. What are the challenges in scaling up indazole synthesis while maintaining regiochemical purity?

- Methodological Answer : Optimize reaction conditions (e.g., microwave-assisted synthesis) to reduce byproducts. Monitor reaction progress via in situ FTIR for real-time functional group tracking. Use column chromatography with gradient elution (hexane/EtOAc) to isolate isomers. Purity must exceed 99% for pharmacological studies, validated by HPLC (C18 column, 254 nm) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectral data for nitro-reduction intermediates?

- Methodological Answer : Confirm reduction efficiency via comparative TLC (silica gel, Rf values) and -NMR integration of aromatic protons. If Raney nickel yields incomplete reduction (e.g., residual nitro groups), switch to catalytic hydrogenation (H2/Pd-C) and validate via XPS to detect nitrogen oxidation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.